Methyl (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H12ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reductive amination and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for neurological functions.
Comparison with Similar Compounds
- Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- 4-Chloro-3-fluorophenylboronic acid
- 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Comparison:
- Structural Differences: The position of the amino and ester groups can vary, leading to different stereoisomers.
- Chemical Properties: The presence of different substituents (e.g., trifluoromethyl group) can significantly alter the compound’s reactivity and biological activity.
- Applications: While all these compounds have applications in medicinal chemistry, their specific uses can vary based on their unique properties.
This article provides a comprehensive overview of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI Key |
RBFNBHWANRSGPG-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Origin of Product |
United States |
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